

What are the physical and chemical properties of Granaticin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Granaticin
Cat. No.:	B15567667

[Get Quote](#)

Granaticin: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of **Granaticin**. This guide consolidates key data, outlines experimental methodologies, and visualizes complex molecular pathways to support ongoing research and development efforts.

Granaticin is a member of the benzoisochromanequinone class of antibiotics, produced by various species of *Streptomyces*, including *Streptomyces olivaceus*, *Streptomyces violaceoruber*, and *Streptomyces vietnamensis*.^[1] It is recognized for its distinctive deep red, garnet-like crystalline appearance and its indicator-like property of turning red in acidic solutions and blue in alkaline environments.^[1]

Physical and Chemical Properties

Granaticin and its derivatives are characterized by a core polyketide structure. The fundamental physical and chemical properties of **Granaticin** are summarized below, providing a foundational dataset for experimental design and analysis.

Property	Value	Reference(s)
Molecular Formula	$C_{22}H_{20}O_{10}$	[2] [3] [4] [5]
Molecular Weight	444.39 g/mol	[2] [3] [4] [5]
Appearance	Deep red, garnet-like crystals	[1]
Melting Point	211-213 °C (decomposes)	[1]
Solubility	Soluble in DMSO, ethanol, methanol, DMF	[4] [6]
UV-Vis λ_{max} (in ethanol)	223, 286, 532, 576 nm	[1]

A closely related and often co-produced compound is **Granaticin** B, a glycoside derivative of **Granaticin**.

Property	Value	Reference(s)
Molecular Formula	$C_{28}H_{30}O_{12}$	[7]
Molecular Weight	558.5 g/mol	[7]
Appearance	Red crystalline solid	[1]
Melting Point	117-119 °C	[1]
UV-Vis λ_{max} (in methanol)	223, 285, 527, 566 nm	[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of **Granaticin**, compiled from various research findings.

Fermentation and Isolation

Granaticin is typically produced via submerged fermentation of a suitable *Streptomyces* strain.

2.1.1. Culture Conditions:

- Strain: *Streptomyces vietnamensis* GIMV4.0001 or other high-yielding strains.
- Medium: A nutrient-rich medium such as YEME (Yeast Extract-Malt Extract) medium is commonly used for mycelial growth and **granaticin** production.^[8]
- Incubation: Cultures are typically incubated at 28°C with shaking for optimal aeration and growth.^[8]

2.1.2. Extraction:

- At the end of the fermentation period (e.g., 6 days), adsorb the metabolites from the culture broth by adding Amberlite® XAD16 resin (5% w/v) and incubating for an additional 3 hours with rotation.^[8]
- Harvest, clean, and air-dry the resin.
- Elute the adsorbed compounds from the resin using methanol.^[8]
- Concentrate the organic extract in vacuo to obtain the crude extract.^[8]

Purification

A highly effective method for the separation of **Granaticin** and its derivatives is High-Speed Countercurrent Chromatography (HSCCC).

- Instrumentation: A standard HSCCC instrument.
- Solvent System: A two-phase solvent system is employed. A commonly used system consists of n-hexane:ethyl acetate:methanol:water in a volume ratio of 2:5:3:4.
- Procedure:
 - Prepare and equilibrate the HSCCC column with the two-phase solvent system.
 - Dissolve the crude extract in a suitable solvent and inject it into the column.
 - Perform the separation and collect fractions.

- Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine the fractions containing pure **Granaticin** and evaporate the solvent.

Analytical Characterization

The identity and purity of **Granaticin** are confirmed using a combination of spectroscopic and chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a common mobile phase.^[8]
 - Detection: UV-Vis detection at the absorption maxima of **Granaticin** (e.g., 532 nm).
- Mass Spectrometry (MS):
 - Mass spectral analysis can be performed using various ionization techniques, including electron impact (EI), field desorption (FD), and chemical ionization (CI), to confirm the molecular weight and fragmentation pattern of **Granaticin**.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectroscopy are used to elucidate the detailed chemical structure of **Granaticin**.

Biological Activity and Mechanisms of Action

Granaticin exhibits a range of biological activities, including antibacterial, antitumor, and cytotoxic effects.^[9] Two primary mechanisms of action have been elucidated.

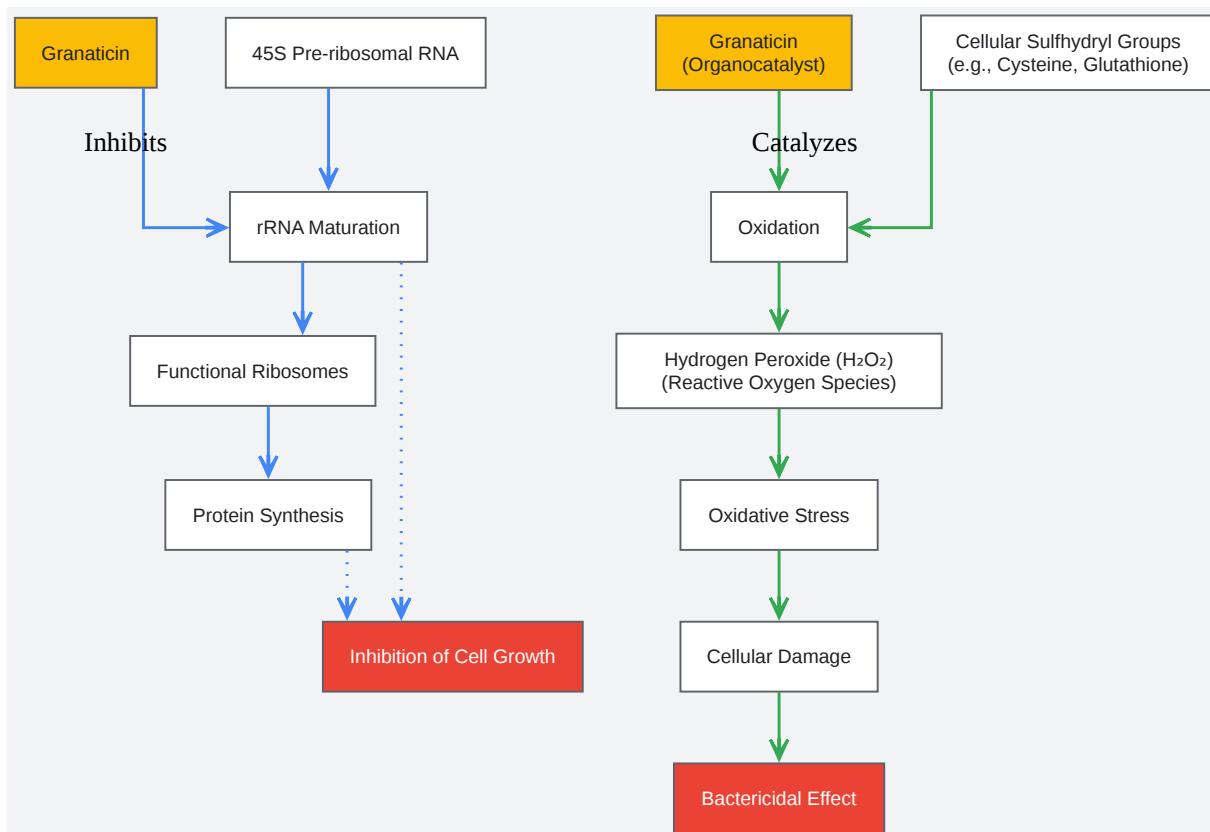
Inhibition of Ribosomal RNA Maturation

Granaticin has been shown to inhibit the synthesis of functional ribosomal RNA (rRNA).^[2] It specifically interferes with the maturation of the 45S preribosomal RNA, leading to an

accumulation of this precursor and a subsequent disruption of protein synthesis.[2] This inhibition of rRNA maturation is a key contributor to its cytotoxic effects against cancer cells.[2]

Organocatalytic Activity and Oxidative Stress

A more recently discovered mechanism involves the organocatalytic activity of **Granaticin**. It acts as a catalyst in the oxidation of sulfhydryl groups present in various cellular components, such as L-cysteine and glutathione.[3][4] This catalytic process generates hydrogen peroxide (H_2O_2), a reactive oxygen species (ROS), which induces significant oxidative stress within the cell, ultimately leading to bactericidal effects.[3][4]


Visualizing Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of **Granaticin** and its mechanisms of action.

[Click to download full resolution via product page](#)

Figure 1: Simplified biosynthetic pathway of **Granaticin**.

[Click to download full resolution via product page](#)

Figure 2: Mechanisms of action of **Granaticin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of granaticin: inhibition of ribosomal RNA maturation and cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Mass spectrophotometric study of the antibiotic granaticin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Mycothiogranaticins from *Streptomyces vietnamensis* GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What are the physical and chemical properties of Granaticin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567667#what-are-the-physical-and-chemical-properties-of-granaticin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com